2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate
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Overview
Description
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate is an organic compound characterized by its complex structure, which includes dichloro, methylphenoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 4-methylphenol in the presence of a sulfonyl chloride reagent. The resulting intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylphenoxy acetate
- 2,4-Dichloro-6-methylphenol
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate is unique due to its combination of dichloro, methylphenoxy, and sulfonyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
62807-05-0 |
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Molecular Formula |
C15H12Cl2O5S |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
[2,4-dichloro-6-(4-methylphenoxy)sulfonylphenyl] acetate |
InChI |
InChI=1S/C15H12Cl2O5S/c1-9-3-5-12(6-4-9)22-23(19,20)14-8-11(16)7-13(17)15(14)21-10(2)18/h3-8H,1-2H3 |
InChI Key |
KZDVAHGHTXWEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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